molecular formula C16H21N3OS2 B5173516 12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B5173516
M. Wt: 335.5 g/mol
InChI Key: FVBRBCFOHWLIGZ-UHFFFAOYSA-N
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Description

12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the ethyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the sulfanyl group: This step typically involves the use of thiol reagents under mild conditions to avoid degradation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions used.

    Reduction: Reduction reactions can be used to modify the tricyclic core or the sulfanyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound has potential applications as a probe for studying biological processes. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biomolecules.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

12-ethyl-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-5-16(4)6-10-11(7-20-16)22-14-12(10)13(17)18-15(19-14)21-8-9(2)3/h2,5-8H2,1,3-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRBCFOHWLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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